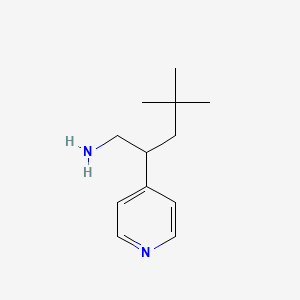

4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine

CAS No.:

Cat. No.: VC17689754

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N2 |

|---|---|

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 4,4-dimethyl-2-pyridin-4-ylpentan-1-amine |

| Standard InChI | InChI=1S/C12H20N2/c1-12(2,3)8-11(9-13)10-4-6-14-7-5-10/h4-7,11H,8-9,13H2,1-3H3 |

| Standard InChI Key | CGZNSXGKMBOQDD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(CN)C1=CC=NC=C1 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4,4-dimethyl-2-(pyridin-4-yl)pentan-1-amine is C₁₂H₂₀N₂, with a molar mass of 192.30 g/mol. Its structure features a pyridin-4-yl group attached to the second carbon of a pentan-1-amine chain, alongside two methyl groups at the fourth carbon (Table 1). The pyridine ring introduces planar rigidity and basicity, while the aliphatic chain contributes to hydrophobicity and conformational flexibility.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂ |

| Molar Mass | 192.30 g/mol |

| IUPAC Name | 4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine |

| CAS Number | Not publicly documented |

| Topological Polar Surface Area | ~38.9 Ų (estimated) |

The amine group at position 1 and the pyridine nitrogen create two potential sites for hydrogen bonding and protonation, influencing solubility and reactivity. Spectroscopic characterization would likely reveal distinct signals in NMR for the pyridine protons (δ 8.5–7.5 ppm) and methyl groups (δ 1.0–1.2 ppm) . Mass spectrometry would show a molecular ion peak at m/z 192.

Synthetic Strategies and Challenges

Synthesis of 4,4-dimethyl-2-(pyridin-4-yl)pentan-1-amine can be approached through reductive amination or nucleophilic substitution pathways. A plausible route involves:

-

Knoevenagel Condensation: Reacting 4-pyridinecarboxaldehyde with dimethyl acetonedicarboxylate to form a β-keto ester intermediate.

-

Decarboxylation and Reduction: Hydrolysis followed by decarboxylation yields a ketone, which undergoes reductive amination with ammonia or a protected amine source.

Alternative methods may leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridine moiety post-formation of the amine backbone . Challenges include steric hindrance from the geminal dimethyl groups and ensuring regioselectivity during pyridine functionalization.

Physicochemical Properties and Reactivity

The compound’s logP (estimated at ~2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design. The pKa of the pyridine nitrogen is approximately 3.5, while the primary amine exhibits a pKa near 10.5, rendering the molecule protonated at physiological pH.

Thermogravimetric analysis (TGA) of related aliphatic amines shows decomposition temperatures above 200°C, implying thermal stability . Reactivity studies would likely reveal susceptibility to electrophilic aromatic substitution at the pyridine ring’s meta position and nucleophilic reactions at the amine group.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluating anticancer, antimicrobial, and neurological activity in vitro.

-

Computational Modeling: DFT studies to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume